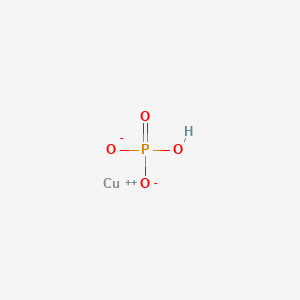

Copper hydrogen phosphate

Description

Properties

CAS No. |

13587-24-1 |

|---|---|

Molecular Formula |

CuHO4P |

Molecular Weight |

159.53 g/mol |

IUPAC Name |

copper;hydrogen phosphate |

InChI |

InChI=1S/Cu.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+2;/p-2 |

InChI Key |

CSCNMBQITNFHLH-UHFFFAOYSA-L |

SMILES |

OP(=O)([O-])[O-].[Cu+2] |

Canonical SMILES |

[H+].[O-]P(=O)([O-])[O-].[Cu+2] |

Other CAS No. |

13587-24-1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Copper Hydrogen Phosphate from Copper Oxide and Phosphoric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of copper hydrogen phosphate (B84403) (CuHPO₄) from the reaction of copper(II) oxide (CuO) and phosphoric acid (H₃PO₄). This document details the underlying chemistry, experimental protocols, and key characterization data to support research and development activities.

Introduction

Copper hydrogen phosphate (CuHPO₄) is an inorganic compound of interest for various applications, including as a precursor in the synthesis of other copper phosphate materials and for its potential catalytic and biological properties. The synthesis from copper oxide and phosphoric acid represents a direct acid-base reaction route to obtain this material. This guide focuses on providing a detailed understanding of this synthesis process.

The fundamental reaction for the formation of this compound is:

CuO + H₃PO₄ → CuHPO₄ + H₂O

The successful synthesis of the target compound is dependent on controlling key reaction parameters such as stoichiometry, reactant concentrations, temperature, and reaction time.

Experimental Protocols

This section outlines the experimental procedures for the synthesis of this compound.

Materials and Equipment

-

Materials:

-

Copper(II) oxide (CuO), powder

-

Phosphoric acid (H₃PO₄), 65% aqueous solution

-

Deionized water

-

Ethanol (B145695) (for washing)

-

-

Equipment:

-

Agate mortar and pestle

-

Beakers and graduated cylinders

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Heating plate or oven capable of maintaining 100 °C

-

Filtration apparatus (e.g., Büchner funnel, filter paper, vacuum flask)

-

Drying oven

-

pH meter

-

Synthesis Procedure

A common method for the synthesis of anhydrous CuHPO₄ involves the direct reaction of solid copper(II) oxide with concentrated phosphoric acid.[1] To favor the formation of the hydrated form, CuHPO₄·H₂O, specific molar ratios and pH control are crucial.[2][3]

Method 1: Synthesis of Anhydrous CuHPO₄ [1]

-

Reactant Preparation: In an agate mortar, combine copper(II) oxide powder and a 65% solution of phosphoric acid.

-

Mixing: Grind the mixture thoroughly for several hours. The prolonged mechanical mixing facilitates the reaction between the solid CuO and the viscous phosphoric acid.

-

Heating (Tempering): Transfer the resulting paste to a suitable container and place it in an oven or on a hot plate. Heat the mixture at 100 °C (373 K) for one week.[1] This extended heating period is necessary to drive the reaction to completion and promote the crystallization of the anhydrous CuHPO₄.

-

Product Isolation: After one week, the product should appear as emerald-green needles.[1]

-

Purification: Allow the reaction mixture to cool. Wash the solid product repeatedly with deionized water to remove any unreacted phosphoric acid. Subsequently, wash with ethanol to aid in drying.

-

Drying: Dry the purified emerald-green needles in a drying oven at a moderate temperature (e.g., 60-80 °C) to remove residual water and ethanol.

Method 2: pH-Controlled Synthesis of CuHPO₄·H₂O [2][3]

-

Reactant Preparation: Prepare a suspension of copper(II) oxide in deionized water.

-

Reaction: While stirring vigorously, slowly add phosphoric acid to the CuO suspension. The molar ratio of Cu to P should be maintained between 0.4 and 1.5.[2][3]

-

pH Adjustment: Monitor the pH of the suspension continuously. Adjust the addition of phosphoric acid to maintain the pH of the suspension in the range of 0.3 to 1.4.[2][3]

-

Aging: Allow the reaction mixture to age for 24 hours at room temperature with continuous stirring.

-

Product Isolation and Purification: Separate the precipitate by filtration. Wash the solid product thoroughly with deionized water until the pH of the filtrate is neutral.

-

Drying: Dry the product in a drying oven at a low temperature (e.g., 40-50 °C) to obtain CuHPO₄·H₂O.

Data Presentation

Reaction Parameters

The following table summarizes the key reaction parameters for the synthesis of different forms of this compound.

| Parameter | Anhydrous CuHPO₄ | CuHPO₄·H₂O |

| Reactants | CuO, 65% H₃PO₄ | CuO, H₃PO₄, H₂O |

| Cu/P Molar Ratio | Not explicitly stated, excess acid implied | 0.4 - 1.5 |

| pH of Suspension | Not applicable (direct mixing) | 0.3 - 1.4 |

| Temperature | 100 °C | Room Temperature |

| Reaction Time | Several hours mixing + 1 week heating | 24 hours aging |

| Product Appearance | Emerald-green needles | Solid precipitate |

Crystallographic Data

This compound (anhydrous) crystallizes in a rhombohedral system.[1][4]

| Parameter | Value |

| Crystal System | Rhombohedral |

| Space Group | R3 |

| a (Å) | 9.5145 (4) |

| α (°) | 114.678 (2) |

| **V (ų) ** | 495.88 (6) |

| Z | 6 |

Characterization Data

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of copper phosphate synthesized from copper acetate (B1210297) and phosphoric acid shows characteristic peaks for the phosphate group. While the synthesis route is different, the fundamental vibrations are expected to be similar for CuHPO₄.

| Wavenumber (cm⁻¹) | Assignment |

| 3658 | O-H stretching |

| 1251, 1149 | P=O stretching |

| 1058 | Phosphate vibrations |

| 967 | O-H bending |

| 609 | Cu-O stretching |

Thermal Analysis

Thermogravimetric analysis (TGA) of CuHPO₄·H₂O shows a distinct dehydration step. The hydrated water is lost starting at 155 °C, followed by the condensation of the hydrogen phosphate group at temperatures above 180 °C, leading to the formation of copper pyrophosphate (α-Cu₂P₂O₇).[2][3]

Logical Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound from copper oxide and phosphoric acid.

References

Unveiling the Crystal Architecture of Copper(II) Hydrogenphosphate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive examination of the crystal structure of copper(II) hydrogenphosphate (CuHPO₄), offering valuable insights for researchers, scientists, and professionals engaged in materials science and drug development. Through a detailed presentation of crystallographic data, experimental protocols, and structural visualizations, this document serves as an in-depth resource on the atomic-level architecture of this inorganic compound.

Crystal Structure and Properties

Copper(II) hydrogenphosphate crystallizes in the rhombohedral space group R3̅.[1][2] The asymmetric unit contains one copper atom, one phosphorus atom, four oxygen atoms, and one hydrogen atom. The crystal structure is characterized by a three-dimensional network of corner-sharing CuO₅ square pyramids and HPO₄ tetrahedra. This arrangement forms 12-membered rings, creating a robust and stable framework.[1][2][3] The structure is further stabilized by O—H⋯O hydrogen bonding.[1][2][3]

Crystallographic Data

The crystallographic parameters for copper(II) hydrogenphosphate were determined by single-crystal X-ray diffraction at a temperature of 183 K.[1]

| Parameter | Value |

| Chemical Formula | CuHPO₄ |

| Formula Weight | 159.52 g/mol |

| Crystal System | Rhombohedral |

| Space Group | R3̅ |

| a (Å) | 9.5145(4) |

| α (°) | 114.678(2) |

| V (ų) | 495.88(6) |

| Z | 6 |

| Calculated Density (Mg m⁻³) | 3.205 |

Table 1: Crystallographic data for CuHPO₄.[1]

Atomic Coordinates and Displacement Parameters

The fractional atomic coordinates and equivalent isotropic displacement parameters provide the precise location of each atom within the unit cell.

| Atom | x | y | z | U(eq) (Ų) |

| Cu1 | 0.5528(1) | 0.8115(1) | 0.9221(1) | 0.009(1) |

| P1 | 0.8331(1) | 0.7491(1) | 0.7399(1) | 0.007(1) |

| O1 | 0.9168(2) | 0.8931(2) | 0.7958(2) | 0.012(1) |

| O2 | 0.8711(2) | 0.6559(2) | 0.8404(2) | 0.012(1) |

| O3 | 0.8659(2) | 0.6811(2) | 0.5878(2) | 0.011(1) |

| O4 | 0.6860(2) | 0.7689(2) | 0.7303(2) | 0.011(1) |

| H2 | 0.954(5) | 0.688(5) | 0.878(5) | 0.02(1) |

Table 2: Fractional atomic coordinates and equivalent isotropic displacement parameters for CuHPO₄.

Selected Bond Lengths and Angles

The coordination environment of the copper and phosphorus atoms is detailed by the following bond lengths and angles. The Cu(II) ion is in a distorted square-pyramidal coordination, bonded to five oxygen atoms.[1][2][3] The phosphate (B84403) group exists as a distorted tetrahedron.

| Bond | Length (Å) | Angle | Degree (°) |

| Cu1—O1 | 1.925(2) | O1—Cu1—O4(i) | 169.5(1) |

| Cu1—O4(i) | 1.932(2) | O1—Cu1—O3(ii) | 93.3(1) |

| Cu1—O3(ii) | 1.971(2) | O4(i)—Cu1—O3(ii) | 90.0(1) |

| Cu1—O3(iii) | 1.992(2) | O1—Cu1—O3(iii) | 89.9(1) |

| Cu1—O4(iv) | 2.360(2) | O4(i)—Cu1—O3(iii) | 95.3(1) |

| P1—O4 | 1.512(2) | O3(ii)—Cu1—O3(iii) | 163.6(1) |

| P1—O3 | 1.536(2) | O4—P1—O3 | 111.4(1) |

| P1—O1 | 1.545(2) | O4—P1—O1 | 110.8(1) |

| P1—O2 | 1.590(2) | O3—P1—O1 | 109.8(1) |

| O2—H2 | 0.82(5) | O4—P1—O2 | 107.0(1) |

| O3—P1—O2 | 108.8(1) | ||

| O1—P1—O2 | 109.0(1) |

Table 3: Selected bond lengths and angles for CuHPO₄. Symmetry codes: (i) z, x-1, y-1; (ii) -z+2, -x+2, -y+1; (iii) -x+2, -y+1, -z+1; (iv) y, z, x-1.[1]

Hydrogen Bonding

A key feature of the CuHPO₄ structure is the presence of O—H⋯O hydrogen bonds which contribute to the stability of the crystal lattice.

| D—H···A | d(D-H) (Å) | d(H···A) (Å) | d(D···A) (Å) | <(DHA) (°) |

| O2—H2···O1(ii) | 0.82(5) | 1.87(5) | 2.684(3) | 171(4) |

Table 4: Hydrogen bond geometry for CuHPO₄. Symmetry code: (ii) -z+2, -x+2, -y+1.

Experimental Protocols

Synthesis of Copper(II) Hydrogenphosphate Crystals

Single crystals of CuHPO₄ were synthesized via a solid-state reaction.[1][4]

Materials:

-

Phosphoric acid (H₃PO₄), 65% aqueous solution

-

Copper(II) oxide (CuO)

Procedure:

-

A mixture of 65% phosphoric acid and copper(II) oxide was prepared.

-

The mixture was ground in a mortar for several hours to ensure homogeneity.

-

The resulting powder was transferred to a suitable container and tempered at 373 K (100 °C) for one week.

-

After tempering, emerald-green needles of CuHPO₄ were obtained. It is noted that further tempering can lead to decomposition of the product.[4]

Single-Crystal X-ray Diffraction

The determination of the crystal structure was performed using single-crystal X-ray diffraction.

Instrumentation:

-

Nonius KappaCCD diffractometer[1]

-

Mo Kα radiation (λ = 0.71073 Å)

Data Collection:

-

A suitable single crystal with dimensions 0.05 × 0.03 × 0.03 mm was selected and mounted on the diffractometer.[1]

-

The crystal was maintained at a temperature of 183 K during data collection.[1]

-

A total of 3338 reflections were measured, of which 755 were independent.[1]

Structure Solution and Refinement:

-

The structure was solved using direct methods with the SHELXS97 program.

-

The structure was refined on F² using all reflections with the SHELXL97 program.

-

All non-hydrogen atoms were refined anisotropically.

-

The hydrogen atom was located in a difference Fourier map and refined isotropically.[1]

-

The final R-factor was 0.026 for reflections with I > 2σ(I), and the weighted R-factor (wR) for all data was 0.066.[1]

Structural Visualizations

Coordination Environment of Copper(II)

The following diagram illustrates the distorted square-pyramidal coordination of the Cu(II) ion by five oxygen atoms from neighboring hydrogenphosphate groups.

Caption: Distorted square-pyramidal coordination of Cu(II).

Connectivity of HPO₄ Tetrahedron

This diagram shows the connectivity of the hydrogenphosphate (HPO₄) tetrahedron, which links to multiple copper centers.

Caption: HPO₄ tetrahedron and its linkage to copper centers.

References

Unveiling the Rhombohedral Architecture of Copper(II) Hydrogen Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the rhombohedral crystal structure and space group of Copper(II) Hydrogen Phosphate (B84403) (CuHPO4). It details the precise atomic arrangement and crystallographic parameters, offering valuable data for materials science, crystallography, and potential pharmaceutical applications. This document summarizes key experimental findings and presents a clear workflow for its synthesis and characterization.

Crystallographic and Structural Data

Copper(II) hydrogen phosphate adopts a rhombohedral crystal structure, a key feature that distinguishes it from other divalent metal hydrogen phosphates like the triclinic CaHPO4 or the orthorhombic BaHPO4.[1][2] The structure belongs to the R3 space group .[1][2][3] This arrangement results in a framework of distorted PO4 tetrahedra linked by copper ions, forming distinct 12-membered rings.[1][2][3][4][5]

The coordination environment of the Copper(II) ion is a distorted square pyramid, where it is bonded to five oxygen atoms.[1][2][3] This specific coordination, along with O—H⋯O hydrogen bonding, contributes to the overall stability of the crystal structure.[1][2][3]

A summary of the crystallographic data for CuHPO4 is presented in the table below.

| Parameter | Value |

| Crystal System | Rhombohedral |

| Space Group | R3 |

| Unit Cell Parameters | |

| a | 9.5145 (4) Å |

| α | 114.678 (2)° |

| Volume (V) | 495.88 (6) ų |

| Formula Units (Z) | 6 |

| Calculated Density (Dₓ) | 3.205 Mg m⁻³ |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature | 183 K |

Data sourced from single-crystal X-ray diffraction studies.[1][3]

Experimental Protocols

The synthesis and structural determination of CuHPO4 involve precise experimental procedures. The following sections detail the methodologies employed in its preparation and analysis.

Synthesis of CuHPO4

A common method for the synthesis of CuHPO4 is a direct reaction between phosphoric acid and copper(II) oxide.[1][3][4][5]

Materials:

-

Phosphoric acid (H3PO4), 65%

-

Copper(II) oxide (CuO)

Procedure:

-

A mixture of 65% phosphoric acid and copper(II) oxide is prepared.

-

The mixture is thoroughly ground in a mortar for several hours to ensure intimate contact between the reactants.

-

The resulting paste is then tempered at a temperature of 373 K (100 °C) for one week.

-

Following the tempering process, emerald-green needles of CuHPO4 are obtained.[1][3] It is important to note that further tempering can lead to the decomposition of the product.[1][3]

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure of CuHPO4 was achieved through single-crystal X-ray diffraction.

Instrumentation and Data Collection:

-

Diffractometer: Nonius KappaCCD[1]

-

Radiation Source: Molybdenum Kα radiation (λ = 0.71073 Å)[3]

-

Data Collection Method: φ and ω scans[3]

Structure Solution and Refinement:

-

Structure Solution Program: SHELXS97[1]

-

Structure Refinement Program: SHELXL97[1]

-

Refinement Method: Full-matrix least-squares on F²

-

The hydrogen atom of the hydroxyl group was located from a difference Fourier map and refined isotropically.[1][3]

Workflow for Synthesis and Structural Characterization of CuHPO4

The following diagram illustrates the logical workflow from the synthesis of CuHPO4 to its complete structural elucidation.

Caption: Workflow for the synthesis and structural analysis of CuHPO4.

This comprehensive guide provides researchers and professionals with the essential technical details concerning the rhombohedral structure of CuHPO4. The provided data and protocols can serve as a foundational reference for further studies and applications of this inorganic compound.

References

- 1. Copper(II) hydrogenphosphate, CuHPO4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Copper(II) hydrogenphosphate, CuHPO4 | Semantic Scholar [semanticscholar.org]

- 5. Copper(II) hydrogenphosphate, CuHPO(4) - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Coordination Geometry of Copper in CuHPO₄: A Technical Guide

For Immediate Release

Jena, Germany - A detailed technical guide offering an in-depth analysis of the coordination geometry of copper atoms in copper(II) hydrogen phosphate (B84403) (CuHPO₄) is now available for researchers, scientists, and professionals in drug development. This guide synthesizes crystallographic data to provide a comprehensive understanding of the structural environment of copper within this inorganic compound.

The Cu(II) ion in CuHPO₄ is characterized by a five-coordinate geometry, where it is bonded to five oxygen atoms.[1][2][3][4] This coordination environment is best described as a distorted square pyramid.[1][2][3][4] The distortion is significant, with some descriptions also suggesting a geometry that can be viewed as a strongly squeezed, almost planar tetrahedron in the basal plane, or even a trigonal bipyramid.[1]

The copper atom is linked to neighboring distorted PO₄ tetrahedra, creating a network structure that features 12-membered rings.[1][2][3] This arrangement is further stabilized by O—H⋯O hydrogen bonding.[1][2][3]

Quantitative Analysis of the Copper Coordination Sphere

The precise bond lengths and angles defining the coordination of the central copper atom have been determined through single-crystal X-ray diffraction. This data is crucial for computational modeling and understanding the reactivity of the copper center.

| Parameter | Value |

| Coordination Number | 5 |

| Geometry | Distorted Square Pyramidal |

| Coordinating Atoms | 5 x Oxygen |

| Cu1—O1 Bond Length (Å) | 1.925 (2) |

| Cu1—O4i Bond Length (Å) | 1.932 (2) |

| Cu1—O3ii Bond Length (Å) | 1.971 (2) |

| Cu1—O3iii Bond Length (Å) | 1.992 (2) |

| Cu1—O4iv Bond Length (Å) | 2.360 (2) |

| O1-Cu1-O4i Angle (°) | 164.7 |

| O1-Cu1-O3ii Angle (°) | 91.2 |

| O1-Cu1-O3iii Angle (°) | 88.8 |

| O1-Cu1-O4iv Angle (°) | 96.5 |

| O4i-Cu1-O3ii Angle (°) | 89.9 |

| O4i-Cu1-O3iii Angle (°) | 93.3 |

| O4i-Cu1-O4iv Angle (°) | 98.7 |

| O3ii-Cu1-O3iii Angle (°) | 178.0 |

| O3ii-Cu1-O4iv Angle (°) | 89.1 |

| O3iii-Cu1-O4iv Angle (°) | 89.0 |

Symmetry codes: (i) z, x-1, y-1; (ii) -z+2, -x+2, -y+1; (iii) -x+2, -y+1, -z+1; (iv) y, z, x-1. Data sourced from Günther et al. (2009).[1]

The apical Cu—O bond is significantly longer than the four bonds in the basal plane, which is a characteristic feature of this distorted geometry.[1]

Experimental Protocols

Synthesis of CuHPO₄:

The synthesis of CuHPO₄ was achieved through a solid-state reaction.[1] 65% phosphoric acid and copper oxide were mixed in a mortar for several hours.[1] The resulting mixture was then tempered at 373 K for one week.[1] This process yielded emerald-green needles of CuHPO₄.[1]

Crystallographic Analysis:

The determination of the crystal structure was performed using single-crystal X-ray diffraction. A suitable single crystal of CuHPO₄ with dimensions of approximately 0.05 × 0.03 × 0.03 mm was selected for the analysis.[1] The data was collected on a Nonius KappaCCD diffractometer at a temperature of 183 K using Mo Kα radiation.[1] The structure was solved using SHELXS97 and refined using SHELXL97.[1]

Visualization of the Copper Coordination Geometry

The following diagram illustrates the distorted square pyramidal coordination of the copper atom in CuHPO₄.

Caption: Coordination of the Cu(II) atom in CuHPO₄.

References

The Stabilizing Influence of Hydrogen Bonding in Copper Hydrogen Phosphate Crystals: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive analysis of the critical role hydrogen bonding plays in the stabilization of the crystal lattice of copper hydrogen phosphate (B84403) (CuHPO₄). Addressed to researchers, scientists, and professionals in drug development, this document synthesizes crystallographic data, spectroscopic analysis, and thermal stability studies to elucidate the intricate network of hydrogen bonds that underpins the structural integrity of this inorganic compound.

Introduction

Copper hydrogen phosphate (CuHPO₄) is a crystalline solid whose stability and physicochemical properties are of significant interest in various fields, including materials science and potentially as a precursor or model compound in pharmaceutical research. The arrangement of atoms within its crystal lattice is not solely dictated by ionic and covalent interactions; a network of hydrogen bonds provides an additional layer of structural reinforcement. This guide delves into the specifics of this hydrogen bonding, offering a detailed examination of its structural characteristics and its impact on the material's properties.

Crystal Structure and Hydrogen Bond Geometry

The crystal structure of this compound has been determined through single-crystal X-ray diffraction. The compound crystallizes in a rhombohedral system and is characterized by a three-dimensional network of corner-sharing CuO₅ square pyramids and HPO₄²⁻ tetrahedra. Within this framework, O—H⋯O hydrogen bonds are pivotal in providing additional stability.[1]

A detailed analysis of the crystallographic data reveals the precise geometry of these hydrogen bonds, which are crucial for understanding their strength and contribution to the overall lattice energy.

Table 1: Crystallographic and Hydrogen Bond Data for CuHPO₄

| Parameter | Value |

| Crystal System | Rhombohedral |

| Space Group | R3 |

| a (Å) | 9.5145 (4) |

| α (°) | 114.678 (2) |

| V (ų) | 495.88 (6) |

| Z | 6 |

| Hydrogen Bond Geometry | |

| D–H···A | O—H···O |

| D–H (Å) | 0.82 (4) |

| H···A (Å) | 1.88 (4) |

| D···A (Å) | 2.693 (3) |

| <(DHA) (°) | 170 (4) |

| Data sourced from Günther et al., 2009.[1] |

The O—H···O hydrogen bond, with a donor-acceptor distance of 2.693 Å, is a significant feature that links the hydrogen phosphate groups, creating a robust and interconnected network that enhances the stability of the crystal.

Experimental Protocols

A multi-faceted approach involving synthesis, crystallographic analysis, vibrational spectroscopy, and thermal analysis is essential to fully characterize the role of hydrogen bonding in CuHPO₄.

Synthesis of this compound

Crystals of CuHPO₄ can be synthesized via a solid-state reaction.

Protocol:

-

Mix 65% phosphoric acid and copper(II) oxide in a mortar.

-

Grind the mixture for several hours to ensure homogeneity.

-

Temper the mixture at 373 K (100 °C) for one week.

-

The resulting product will be emerald-green needles of CuHPO₄.[1]

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the crystal structure and the precise geometry of hydrogen bonds.

Protocol:

-

Mount a suitable single crystal of CuHPO₄ on a goniometer head.

-

Collect diffraction data at a low temperature (e.g., 183 K) to minimize thermal vibrations, using a diffractometer equipped with Mo Kα radiation (λ = 0.71073 Å).

-

Process the collected data to solve and refine the crystal structure using software such as SHELXS97 and SHELXL97.

-

Locate hydrogen atoms from the difference Fourier map and refine their positions isotropically.

Vibrational Spectroscopy

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of molecules, including those associated with hydrogen bonds.

FTIR Spectroscopy Protocol:

-

Prepare a KBr pellet by mixing a small amount of finely ground CuHPO₄ with dry potassium bromide powder.

-

Press the mixture into a translucent disk.

-

Record the FTIR spectrum in the range of 4000-400 cm⁻¹.

-

Identify the characteristic vibrational bands, paying close attention to the broad O-H stretching band, which is indicative of hydrogen bonding, and the various P-O stretching and bending modes.

Raman Spectroscopy Protocol:

-

Place a crystalline sample of CuHPO₄ on a microscope slide.

-

Use a Raman microscope with a laser excitation source (e.g., 532 nm).

-

Acquire the Raman spectrum over a relevant spectral range, typically 100-4000 cm⁻¹.

-

Analyze the spectra for shifts in the O-H and PO₄ vibrational frequencies that are characteristic of hydrogen bond formation. A large shift to a lower frequency in the O-H stretching band indicates strong hydrogen bonding.

References

The Thermal Decomposition Behavior of Copper Hydrogen Phosphate Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition behavior of common copper hydrogen phosphate (B84403) compounds, with a primary focus on copper(II) hydrogen phosphate monohydrate (CuHPO₄·H₂O) and copper(II) phosphate hydroxide (B78521) (Cu₂(PO₄)(OH)). This document details the synthesis of these materials, their decomposition pathways, and the key thermal events associated with their transformation into various copper phosphate species. Quantitative data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are summarized, and detailed experimental protocols for synthesis and characterization are provided.

Introduction

Copper phosphate compounds are of significant interest due to their diverse applications in catalysis, materials science, and as precursors for other valuable materials.[1][2] Understanding their thermal stability and decomposition mechanisms is crucial for controlling their synthesis and for optimizing their performance in high-temperature applications. The thermal decomposition of these compounds is a multi-step process that typically involves dehydration, dehydroxylation, and condensation reactions, leading to the formation of copper pyrophosphate or other copper phosphate species.[1][3] This guide will elucidate the thermal decomposition pathways of CuHPO₄·H₂O and Cu₂(PO₄)(OH), supported by quantitative data and detailed experimental methodologies.

Thermal Decomposition Pathways

The thermal decomposition of copper hydrogen phosphate compounds proceeds through distinct pathways depending on the specific composition of the starting material.

Decomposition of Copper(II) Hydrogen Phosphate Monohydrate (CuHPO₄·H₂O)

The thermal decomposition of CuHPO₄·H₂O occurs in a sequential manner, involving an initial dehydration step followed by the condensation of hydrogen phosphate groups to form copper pyrophosphate (Cu₂P₂O₇).[1][3]

The overall reaction can be summarized as:

2CuHPO₄·H₂O(s) → Cu₂P₂O₇(s) + 3H₂O(g)

This process can be broken down into the following key stages:

-

Step 1: Dehydration. The initial mass loss corresponds to the removal of the water of crystallization.

-

Step 2: Condensation. This stage involves the condensation of the HPO₄²⁻ groups, leading to the formation of the P₂O₇⁴⁻ anion and the release of water.

Decomposition of Copper(II) Phosphate Hydroxide (Cu₂(PO₄)(OH))

The thermal decomposition of Cu₂(PO₄)(OH), also known as the mineral libethenite, primarily involves a dehydroxylation reaction to form copper(II) orthophosphate (Cu₃(PO₄)₂) and water.[2] An alternative pathway leading to the formation of copper oxyphosphate (Cu₄O(PO₄)₂) has also been reported.[4]

The primary decomposition pathway is:

2Cu₂(PO₄)(OH)(s) → (4/3)Cu₃(PO₄)₂(s) + (2/3)H₂O(g)

The key event in this process is the removal of the hydroxyl group as water at elevated temperatures.

Quantitative Thermal Analysis Data

The following tables summarize the key quantitative data obtained from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) for the thermal decomposition of CuHPO₄·H₂O and Cu₂(PO₄)(OH).

Table 1: Thermal Decomposition Data for CuHPO₄·H₂O

| Decomposition Step | Temperature Range (°C) | Mass Loss (Experimental) | Mass Loss (Theoretical) | Associated Thermal Event | Final Product |

| Dehydration | ~155 | Not specified | ~10.1% | Endothermic | CuHPO₄ |

| Condensation | >180 | Not specified | ~5.1% | Endothermic | α-Cu₂P₂O₇ |

Note: The theoretical mass loss is calculated based on the stoichiometry of the decomposition reactions.[3]

Table 2: Thermal Decomposition Data for Cu₂(PO₄)(OH)

| Decomposition Step | Temperature Range (°C) | Mass Loss (Experimental) | Mass Loss (Theoretical) | Associated Thermal Event | Final Product |

| Dehydroxylation | Stable up to ~250 | Not specified | ~4.0% | Endothermic | Cu₃(PO₄)₂ |

Note: The theoretical mass loss is calculated based on the stoichiometry of the decomposition reaction.[2]

Experimental Protocols

This section provides detailed methodologies for the synthesis of the precursor materials and the analytical techniques used to study their thermal decomposition.

Synthesis of Copper(II) Hydrogen Phosphate Monohydrate (CuHPO₄·H₂O)[1]

-

Materials: Copper carbonate (CuCO₃), phosphoric acid (H₃PO₄, 70%), acetone (B3395972).

-

Procedure:

-

Suspend 6.0 g of CuCO₃ in 10 mL of acetone in a beaker and stir magnetically at room temperature for 3 minutes.

-

Add 4 mL of 70% H₃PO₄ to the suspension and stir vigorously for 15 minutes until precipitation is complete.

-

Filter the resulting pale blue powder using a suction pump.

-

Wash the precipitate with deionized water.

-

Dry the product at room temperature and store it in a desiccator.

-

Synthesis of Copper(II) Phosphate Hydroxide (Cu₂(PO₄)(OH))[2]

-

Materials: Copper(II) nitrate (B79036) hexahydrate (Cu(NO₃)₂·6H₂O), diammonium hydrogen phosphate ((NH₄)₂HPO₄), deionized water.

-

Procedure:

-

Prepare aqueous solutions of Cu(NO₃)₂·6H₂O and (NH₄)₂HPO₄.

-

Slowly add the (NH₄)₂HPO₄ solution to the Cu(NO₃)₂·6H₂O solution at room temperature with constant stirring.

-

A precipitate of Cu₂(PO₄)(OH) will form.

-

The solid is then filtered, washed with deionized water, and dried at 120°C for 12 hours.

-

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

-

Instrument: A simultaneous TGA/DSC instrument is used.

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound compound into an alumina (B75360) crucible.

-

Analysis Conditions:

-

Atmosphere: Nitrogen, with a flow rate of 50 mL/min.

-

Temperature Program: Heat the sample from room temperature to 1000°C at a constant heating rate of 10°C/min.

-

-

Data Collection: Continuously record the sample mass and heat flow as a function of temperature.

X-ray Diffraction (XRD)[5]

-

Instrument: A powder X-ray diffractometer with Cu-Kα radiation (λ = 1.5418 Å).

-

Sample Preparation: The solid products obtained after heating the this compound compounds to specific temperatures in the TGA are collected for analysis. The powder is mounted on a sample holder.

-

Analysis Conditions:

-

Scan Range: 2θ from 5° to 70°.

-

Step Size and Dwell Time: Dependent on the instrument and desired resolution.

-

-

Data Analysis: Identify the crystalline phases present in the sample by comparing the experimental diffraction pattern to standard diffraction patterns from a database (e.g., the Powder Diffraction File™).

Fourier-Transform Infrared (FTIR) Spectroscopy[6]

-

Instrument: An FTIR spectrometer.

-

Sample Preparation (KBr Pellet Method):

-

Mix approximately 1-2 mg of the sample with ~200 mg of dry, IR-grade potassium bromide (KBr).

-

Grind the mixture to a fine powder using an agate mortar and pestle.

-

Press the powder into a transparent pellet using a hydraulic press.

-

-

Analysis Conditions:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: Typically 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis: Identify the functional groups present in the sample by analyzing the positions and intensities of the absorption bands. For phosphate compounds, characteristic P-O stretching and bending vibrations are observed.[5]

Visualizations

The following diagrams illustrate the thermal decomposition pathways and the experimental workflow for their analysis.

Caption: Thermal decomposition pathway of CuHPO₄·H₂O.

Caption: Primary thermal decomposition pathway of Cu₂(PO₄)(OH).

Caption: Experimental workflow for analyzing thermal decomposition.

References

solubility characteristics of copper hydrogen phosphate in aqueous solutions

An In-depth Technical Guide to the Solubility Characteristics of Copper Hydrogen Phosphate (B84403) in Aqueous Solutions

Introduction

Copper hydrogen phosphate (CuHPO₄) is an inorganic compound of interest in various fields, including materials science and potentially as a precursor in the synthesis of other copper-containing materials.[1][2] Understanding its solubility characteristics in aqueous solutions is fundamental for controlling its formation, dissolution, and application. This technical guide provides a comprehensive overview of the known solubility properties of this compound, the critical factors influencing its behavior in aqueous media, and experimental protocols for its synthesis and analysis. While specific quantitative solubility data for CuHPO₄ is sparse in the literature, this guide extrapolates from the behavior of related copper phosphate compounds to provide a robust theoretical framework.

Physicochemical Properties

This compound is the copper(II) salt of the hydrogen phosphate anion. A summary of its key physicochemical properties is presented below.

| Property | Value | Reference |

| Chemical Formula | CuHPO₄ | [3] |

| Molar Mass | 159.53 g/mol | [3] |

| Appearance | Emerald-green needles | [1][4] |

| Crystal System | Rhombohedral | [1][4] |

Aqueous Solubility of Copper Phosphates

The solubility of copper phosphates is a complex topic, heavily influenced by the specific phosphate species . The term "copper phosphate" can refer to several compounds, including copper(II) phosphate (Cu₃(PO₄)₂), copper(II) pyrophosphate (Cu₂P₂O₇), and this compound (CuHPO₄).

Qualitative Solubility of this compound (CuHPO₄)

Comparative Solubility Data

The table below summarizes the available solubility information for various copper phosphate species to provide context for the behavior of CuHPO₄.

| Compound | Formula | Solubility Product (Ksp) | Qualitative Solubility in Water | Reference |

| Copper(II) Phosphate | Cu₃(PO₄)₂ | 1.4 x 10⁻³⁷ | Insoluble / Slightly Soluble | [5][7] |

| This compound | CuHPO₄ | Not Reported | High, comparable to brushite | [1] |

| Copper Dihydrogen Phosphate | Cu(H₂PO₄)₂ | Not Reported | More soluble than CuHPO₄ | [8] |

Factors Influencing Solubility

The dissolution of this compound in aqueous solutions is not a simple process and is governed by several environmental factors. The primary factors include pH, temperature, and the presence of other ions that can form complexes with copper(II).[9][10]

Effect of pH

The pH of the aqueous solution is the most critical factor determining the solubility of copper phosphates.[9][10] The solubility is significantly higher in acidic conditions (low pH) and decreases as the solution becomes more alkaline (high pH).[8] This behavior is directly linked to the protonation equilibria of the phosphate anion in water.

In an aqueous solution, phosphate exists in four different forms depending on the pH: phosphoric acid (H₃PO₄), dihydrogen phosphate (H₂PO₄⁻), hydrogen phosphate (HPO₄²⁻), and phosphate (PO₄³⁻). At low pH, the protonated species H₂PO₄⁻ and H₃PO₄ dominate. As copper salts of these anions are more soluble, the overall solubility of copper phosphate compounds increases.[8] Conversely, at high pH, the fully deprotonated PO₄³⁻ ion is the predominant species, which readily precipitates with Cu²⁺ to form the highly insoluble Cu₃(PO₄)₂.

Figure 1. Influence of pH on phosphate speciation and copper phosphate solubility.

Effect of Temperature

For most solid solutes, solubility increases with temperature. This general principle is expected to apply to this compound, although the effect may be slight.[9] Increased thermal energy helps to overcome the lattice energy of the solid, favoring dissolution.

Effect of Complexing Agents

The presence of other ions or molecules in the solution can significantly impact the solubility of CuHPO₄ by forming soluble copper(II) complexes.[9] Chelating agents, such as tartrate or EDTA, can bind strongly to Cu²⁺ ions, effectively removing them from the equilibrium with the solid phase and promoting further dissolution.[8] Similarly, ammonia (B1221849) can form soluble copper-ammonia complexes.[5][11]

Experimental Protocols

Synthesis of this compound (CuHPO₄)

A documented method for the laboratory synthesis of CuHPO₄ involves the direct reaction of copper oxide with phosphoric acid.[1][4]

Materials:

-

Copper(II) oxide (CuO) powder

-

Phosphoric acid (H₃PO₄), 65% aqueous solution

-

Mortar and pestle

-

Oven or furnace capable of maintaining 373 K (100 °C)

Procedure:

-

Place copper(II) oxide and 65% phosphoric acid in a mortar.

-

Grind the mixture thoroughly with the pestle for several hours to ensure a homogenous paste.

-

Transfer the resulting mixture to a suitable container.

-

Temper the mixture in an oven at 373 K (100 °C) for one week.

-

After one week, emerald-green needles of CuHPO₄ are formed. The product should be handled carefully as further tempering can lead to decomposition.[1][4]

Proposed Workflow for Solubility Determination

While a specific, detailed protocol for determining the solubility of CuHPO₄ is not available in the reviewed literature, a standard experimental workflow can be proposed based on the equilibrium saturation method.

Figure 2. Proposed experimental workflow for determining CuHPO₄ solubility.

Methodology Details:

-

Preparation: An excess amount of synthesized CuHPO₄ solid is added to a known volume of deionized water in a jacketed glass vessel connected to a constant temperature bath.

-

Equilibration: The suspension is stirred continuously for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the solid and dissolved phases is reached.

-

Phase Separation: A sample of the suspension is withdrawn. The solid phase must be carefully separated from the aqueous phase. This is typically achieved by high-speed centrifugation followed by filtration of the supernatant through a fine-pored membrane filter (e.g., 0.22 µm) to remove any colloidal particles.

-

Analysis: The concentration of dissolved copper in the clear filtrate is determined using a sensitive analytical technique such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES). The pH of the filtrate should also be measured, as it is a critical parameter.

-

Calculation: The molar solubility is calculated from the measured copper concentration. This process can be repeated at various temperatures and initial pH values (adjusted with non-complexing acids or bases) to fully characterize the solubility behavior.

Conclusion

The solubility of this compound (CuHPO₄) in aqueous solutions is a complex characteristic primarily governed by the solution's pH. While qualitatively described as having a high solubility comparable to brushite, precise quantitative data like a Ksp value remains to be experimentally determined and reported.[1] Its solubility is expected to be significantly enhanced in acidic conditions due to the protonation of the phosphate anion and can also be increased by the presence of copper(II) complexing agents. The provided experimental protocols for its synthesis and a proposed workflow for solubility determination offer a foundation for future research. For professionals in materials science and drug development, a thorough understanding of these solubility-influencing factors is crucial for the controlled synthesis, dissolution, and application of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound | CuHO4P | CID 11435098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Copper(II) hydrogenphosphate, CuHPO4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Copper(II) phosphate - Wikipedia [en.wikipedia.org]

- 6. Sciencemadness Discussion Board - Copper phosphate synthesis useing phosphoric acid??? - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. m.youtube.com [m.youtube.com]

- 8. quora.com [quora.com]

- 9. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]

- 10. sinaemo.cloud001.yogh.com.br [sinaemo.cloud001.yogh.com.br]

- 11. Copper(II) phosphate, 98% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

An In-depth Technical Guide to the Characterization of Copper Hydrogen Phosphate using Powder X-ray Diffraction (XRD)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of copper hydrogen phosphate (B84403) (CuHPO₄) with a focus on powder X-ray diffraction (XRD) as a primary analytical technique. This document offers detailed experimental protocols, data presentation, and a visual representation of the experimental workflow to support researchers in the fields of materials science, chemistry, and pharmaceutical development.

Introduction

Copper hydrogen phosphate (CuHPO₄) is a compound of interest due to the diverse coordination chemistry of copper and the versatile nature of phosphate materials. Accurate characterization of its crystal structure is fundamental to understanding its properties and potential applications. Powder X-ray diffraction (XRD) is a non-destructive analytical technique that is essential for identifying crystalline phases, determining lattice parameters, and assessing the purity of a powdered sample. This guide will detail the synthesis of CuHPO₄ and the subsequent analysis using powder XRD.

Synthesis of this compound (CuHPO₄)

Two primary methods for the synthesis of this compound are presented below: a solid-state reaction and a wet chemical precipitation method.

Solid-State Synthesis Protocol

This method is adapted from the synthesis of crystalline CuHPO₄ for single-crystal X-ray diffraction.[1]

Materials:

-

Copper(II) oxide (CuO)

-

Phosphoric acid (H₃PO₄, 65% aqueous solution)

-

Mortar and pestle

-

Oven or furnace capable of maintaining 100 °C (373 K)

Procedure:

-

In a mortar, combine stoichiometric amounts of copper(II) oxide and 65% phosphoric acid.

-

Grind the mixture thoroughly with the pestle for several hours to ensure a homogenous paste.

-

Transfer the resulting mixture to a suitable container, such as a ceramic crucible.

-

Place the container in an oven and temper at 100 °C (373 K) for one week.

-

After tempering, the product, in the form of emerald-green needles, is allowed to cool to room temperature.[1]

-

The resulting crystalline material can be ground into a fine powder for XRD analysis.

Wet Chemical Synthesis Protocol

This method involves the precipitation of a copper phosphate species from aqueous solutions.

Materials:

-

Copper(II) nitrate (B79036) (Cu(NO₃)₂)

-

Di-potassium hydrogen phosphate (K₂HPO₄)

-

Deionized water

-

Beakers

-

Stirring apparatus

-

Filtration apparatus (e.g., Büchner funnel and filter paper)

-

Drying oven

Procedure:

-

Prepare an aqueous solution of copper(II) nitrate.

-

Prepare an aqueous solution of di-potassium hydrogen phosphate.

-

Slowly add the di-potassium hydrogen phosphate solution to the copper(II) nitrate solution while stirring continuously.

-

A precipitate will form. Continue stirring for a set period to ensure complete reaction and to control particle size.

-

Collect the precipitate by vacuum filtration and wash with deionized water to remove any soluble byproducts.

-

Dry the collected solid in an oven at a low temperature (e.g., 60-80 °C) to obtain the powdered this compound product.

Powder X-ray Diffraction (XRD) Characterization

Powder XRD is employed to confirm the crystal structure and assess the phase purity of the synthesized CuHPO₄.

Experimental Protocol for Powder XRD

Instrumentation:

-

A laboratory powder X-ray diffractometer equipped with a copper X-ray source (Cu Kα radiation, λ = 1.5406 Å) is typically used.

-

A detector, such as a scintillation counter or a position-sensitive detector.

Sample Preparation:

-

Ensure the synthesized this compound is a fine, homogenous powder. If necessary, gently grind the sample in an agate mortar and pestle.

-

Mount the powder onto a sample holder. This can be a standard back-loading holder or a zero-background holder for small sample quantities.

-

Press the powder gently to create a flat, smooth surface that is level with the surface of the sample holder.

Data Acquisition:

-

Place the sample holder into the diffractometer.

-

Set the instrument parameters for data collection. Typical parameters include:

-

X-ray Source: Cu Kα radiation, operated at a specific voltage and current (e.g., 40 kV and 40 mA).

-

Scan Range (2θ): A wide angular range should be scanned to capture all significant diffraction peaks, for example, from 10° to 80°.

-

Step Size: The angular increment at which data is collected, typically 0.02°.

-

Dwell Time (or Scan Speed): The time spent collecting data at each step, for instance, 1 second per step.

-

Data Analysis:

-

The resulting diffraction pattern (a plot of intensity versus 2θ) should be analyzed to identify the peak positions and their relative intensities.

-

Compare the experimental pattern with a reference pattern for CuHPO₄. This can be a calculated pattern from single-crystal data or a standard pattern from a database like the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD).

-

The positions of the diffraction peaks are determined by the lattice parameters of the crystal, while the intensities are governed by the arrangement of atoms within the unit cell.

Data Presentation

The crystallographic data for CuHPO₄, as determined from single-crystal X-ray diffraction, provides the basis for understanding its powder diffraction pattern.

Crystallographic Data for this compound

The following table summarizes the key crystallographic information for CuHPO₄.[1]

| Parameter | Value |

| Chemical Formula | CuHPO₄ |

| Molecular Weight | 159.52 g/mol |

| Crystal System | Rhombohedral |

| Space Group | R3 |

| a | 9.5145(4) Å |

| α | 114.678(2)° |

| Volume | 495.88(6) ų |

| Z | 6 |

| Calculated Density | 3.205 g/cm³ |

Calculated Powder XRD Pattern for this compound

The following table presents the calculated powder XRD pattern for CuHPO₄, derived from its single-crystal structure. This data is calculated for Cu Kα radiation (λ = 1.5406 Å).

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| 15.24 | 5.81 | 25.8 |

| 18.30 | 4.84 | 100.0 |

| 20.78 | 4.27 | 35.4 |

| 24.58 | 3.62 | 18.1 |

| 26.60 | 3.35 | 42.3 |

| 28.98 | 3.08 | 31.6 |

| 30.72 | 2.91 | 55.7 |

| 32.88 | 2.72 | 22.9 |

| 34.24 | 2.62 | 15.2 |

| 36.88 | 2.43 | 28.9 |

| 38.40 | 2.34 | 19.7 |

| 41.98 | 2.15 | 20.3 |

| 43.88 | 2.06 | 16.4 |

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the synthesis and characterization of this compound.

Caption: Experimental workflow for CuHPO₄ synthesis and XRD characterization.

References

A Technical Guide to the Thermogravimetric Analysis of Copper(II) Hydrogen Phosphate for Thermal Stability Assessment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of copper(II) hydrogen phosphate (B84403) (CuHPO₄) as determined by thermogravimetric analysis (TGA). Understanding the thermal decomposition of this compound is critical for its application in various fields, including materials science and catalysis, where thermal stability is a key performance parameter. This document outlines the expected thermal events, decomposition products, and detailed experimental protocols for conducting TGA on CuHPO₄.

Introduction to the Thermal Stability of CuHPO₄

Copper(II) hydrogen phosphate is an inorganic compound whose thermal behavior is characterized by dehydration and subsequent condensation reactions. Thermogravimetric analysis is an essential technique for elucidating the temperature ranges at which these transformations occur and the associated mass losses. The thermal decomposition of CuHPO₄ and its hydrated form, CuHPO₄·H₂O, ultimately leads to the formation of more stable copper phosphate species, such as copper pyrophosphate (Cu₂P₂O₇).

Experimental Protocol for TGA of CuHPO₄

A precise and reproducible experimental setup is crucial for obtaining reliable TGA data. The following protocol is a synthesis of methodologies reported in the analysis of copper phosphate compounds.

Instrumentation:

A standard thermogravimetric analyzer is employed for the analysis. Key components of the instrument include a high-precision balance, a furnace, a sample platform, and a purge gas system.

Experimental Conditions:

-

Sample Preparation: A small quantity of the CuHPO₄ sample (typically 5-10 mg) is accurately weighed and placed in an inert sample pan (e.g., alumina (B75360) or platinum).

-

Heating Rate: A linear heating rate of 10 °C/min is commonly used.

-

Temperature Range: The sample is heated from ambient temperature (e.g., 30 °C) to a final temperature sufficient to ensure complete decomposition, typically in the range of 600-1000 °C.[1][2]

-

Atmosphere: An inert atmosphere, such as nitrogen or argon, is maintained with a constant flow rate (e.g., 90 mL/min) to prevent oxidative side reactions.[3]

Data Collection:

The mass of the sample is continuously monitored as a function of temperature. The resulting data is typically plotted as percent mass loss versus temperature. The first derivative of this curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Thermal Decomposition Pathway of CuHPO₄

The thermal decomposition of copper(II) hydrogen phosphate, particularly its hydrated form (CuHPO₄·H₂O), proceeds through distinct stages. The primary events are the loss of water of crystallization (dehydration) followed by the loss of water through condensation of the hydrogen phosphate groups.

Upon heating, CuHPO₄·H₂O first undergoes dehydration to form anhydrous CuHPO₄. This is then followed by a condensation reaction at higher temperatures to yield copper pyrophosphate (α-Cu₂P₂O₇).[4] The overall decomposition can be represented by the following reactions:

-

Dehydration: CuHPO₄·H₂O(s) → CuHPO₄(s) + H₂O(g)

-

Condensation: 2CuHPO₄(s) → Cu₂P₂O₇(s) + H₂O(g)

Hydrothermal processing of CuHPO₄·H₂O can lead to different products depending on the temperature, such as copper(II) phosphate hydroxide (B78521) (Cu₂(PO₄)OH) at temperatures between 150-300°C, and copper(II) orthophosphate (Cu₃(PO₄)₂) at 350°C.[5]

Quantitative TGA Data

The following table summarizes the key thermal events and corresponding mass losses observed during the thermogravimetric analysis of hydrated copper(II) hydrogen phosphate.

| Thermal Event | Temperature Range (°C) | Theoretical Mass Loss (%) | Observed Mass Loss (%) | Decomposition Product |

| Dehydration (Loss of H₂O of crystallization) | ~155 | 10.17 | ~10.2 | CuHPO₄ |

| Condensation (Loss of constitutional water) | >180 | 5.09 | ~5.1 | α-Cu₂P₂O₇ |

Note: The observed mass loss values are approximate and can vary depending on the specific experimental conditions. The dehydration of one mole of water of crystallization from CuHPO₄·H₂O occurs at approximately 155°C.[4] The subsequent condensation of the remaining 0.5 moles of water per formula unit of the original hydrate (B1144303) happens at temperatures above 180°C, leading to the formation of α-Cu₂P₂O₇.[4]

Visualizing the Experimental Workflow and Decomposition Pathway

The following diagrams, generated using the DOT language, illustrate the experimental workflow for the thermogravimetric analysis and the thermal decomposition pathway of CuHPO₄·H₂O.

Caption: Experimental workflow for the thermogravimetric analysis of CuHPO₄.

References

An In-depth Technical Guide to the Core Physical and Chemical Properties of Copper(II) Phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Copper(II) phosphate (B84403) (Cu₃(PO₄)₂) is an inorganic compound of notable interest across various scientific disciplines, including materials science, catalysis, and agriculture.[1][2][3] This technical guide provides a comprehensive overview of the fundamental physical and chemical properties of both anhydrous and hydrated forms of copper(II) phosphate. It details standardized experimental protocols for its synthesis via chemical precipitation and its characterization through X-ray Diffraction (XRD), Fourier-Transform Infrared (FTIR) Spectroscopy, and Scanning Electron Microscopy (SEM). Furthermore, this document elucidates the compound's thermal decomposition behavior and its fungicidal mechanism of action, presenting this information through structured data tables and logical diagrams to facilitate advanced research and development.

Core Physical and Chemical Properties

Copper(II) phosphate is a blue or blue-green compound that exists primarily in an anhydrous (Cu₃(PO₄)₂) form and as a trihydrate (Cu₃(PO₄)₂·3H₂O).[4][5][6] The compound is generally insoluble in water and ethanol (B145695) but demonstrates solubility in acidic solutions and ammonia.[1][6] It is recognized for its high thermal stability.[1]

Quantitative Data Summary

The core quantitative properties of anhydrous and trihydrate copper(II) phosphate are summarized below for comparative analysis.

Table 1: Physical Properties of Copper(II) Phosphate

| Property | Anhydrous Copper(II) Phosphate | Copper(II) Phosphate Trihydrate |

| Chemical Formula | Cu₃(PO₄)₂ | Cu₃(PO₄)₂·3H₂O |

| Molecular Weight | 380.58 g/mol [4] | 434.63 g/mol [5][6] |

| Appearance | Light blue to blue-green powder[1][6] | Blue or olive triclinic crystals[4][6] |

| Density | 4.465 g/cm³[1][7] | Not readily available |

| Melting Point | >300 °C (Decomposes)[1][6] | Decomposes upon heating |

| Crystal Structure | Triclinic[8] | Orthorhombic[5] |

Table 2: Solubility and Chemical Identifiers

| Property | Value / Information |

| Solubility in Water | Insoluble / Slightly Soluble[5][9] |

| Solubility Product (Ksp) | 1.4 x 10⁻³⁷[5] |

| Other Solubilities | Soluble in acids, ammonia, and ammonium (B1175870) hydroxide.[1][2] Slightly soluble in acetone; insoluble in ethanol.[5][6] |

| CAS Number | 7798-23-4[4] |

| InChI Key | GQDHEYWVLBJKBA-UHFFFAOYSA-H[4] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of copper(II) phosphate, suitable for replication in a laboratory setting.

Synthesis of Copper(II) Phosphate Trihydrate via Chemical Precipitation

This protocol describes a common and reliable method for synthesizing copper(II) phosphate nanoparticles by reacting a soluble copper salt with a soluble phosphate salt.[10]

Materials:

-

Copper(II) sulfate (B86663) (CuSO₄) or Copper(II) chloride (CuCl₂)

-

Trisodium (B8492382) phosphate (Na₃PO₄)

-

Distilled water

-

Magnetic stirrer and stir bar

-

Beakers

-

Filtration apparatus (e.g., Büchner funnel, filter paper, vacuum flask)

-

Drying oven

Procedure:

-

Prepare Reactant Solutions:

-

Prepare a 0.1 M solution of copper(II) sulfate by dissolving the appropriate amount in distilled water.

-

Prepare a separate 0.1 M solution of trisodium phosphate in distilled water.

-

-

Precipitation:

-

Place a beaker containing the copper(II) sulfate solution on a magnetic stirrer.

-

While stirring vigorously, slowly add the trisodium phosphate solution dropwise to the copper(II) sulfate solution. A pale blue precipitate of copper(II) phosphate trihydrate will form immediately.[7] The balanced chemical equation is: 3CuSO₄(aq) + 2Na₃PO₄(aq) → Cu₃(PO₄)₂(s) + 3Na₂SO₄(aq)

-

-

Mixing and Aging:

-

Continue stirring the mixture for 1 hour to ensure the reaction is complete and to allow for particle growth.

-

-

Isolation of Precipitate:

-

Separate the precipitate from the reaction mixture using vacuum filtration.

-

Wash the collected solid several times with distilled water to remove soluble byproducts, such as sodium sulfate.

-

Follow with a final wash using ethanol to aid in drying.[10]

-

-

Drying:

-

Carefully transfer the filtered solid to a watch glass or drying dish.

-

Dry the product in an oven at a temperature below 100 °C (e.g., 80 °C) to remove water without causing decomposition of the hydrate.[11] Dry until a constant weight is achieved.

-

-

Storage:

-

Store the resulting fine, light-blue powder in a sealed container. The compound is known to be hygroscopic.[2]

-

Characterization Protocols

Objective: To determine the crystalline phase, purity, and average crystallite size of the synthesized powder.

Procedure:

-

Sample Preparation:

-

Ensure the copper(II) phosphate sample is a fine, homogeneous powder. If necessary, gently grind the sample using an agate mortar and pestle to achieve a particle size of 5-10 microns.[12][13]

-

Mount the powder onto a zero-background sample holder (e.g., a silicon wafer or specialized sample stage).

-

Gently press the powder to create a flat, smooth surface that is level with the holder's surface to prevent errors in peak position.[3]

-

-

Instrument Setup and Data Acquisition:

-

Use a powder diffractometer with Cu-Kα radiation (λ ≈ 1.54 Å).

-

Set the scanning range (2θ) typically from 10° to 80° to capture all major diffraction peaks.

-

Select an appropriate step size (e.g., 0.02°) and scan speed.

-

-

Data Analysis:

-

Identify the diffraction peaks and compare their 2θ positions and relative intensities to a standard reference pattern from a database (e.g., JCPDS card no. 80-0992 for copper(II) phosphate).[10]

-

Confirm the phase purity by checking for the absence of peaks from potential impurities.

-

Calculate the average crystallite size (D) using the Scherrer equation for the most intense diffraction peak: D = (K * λ) / (β * cos(θ)) where K is the Scherrer constant (~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the peak in radians, and θ is the Bragg angle.[14]

-

Objective: To identify the functional groups present in the sample, particularly the phosphate (PO₄³⁻) and hydroxyl (-OH) groups.

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Dry potassium bromide (KBr) powder in an oven to remove moisture.

-

Mix approximately 1-2 mg of the copper(II) phosphate sample with 100-200 mg of the dry KBr powder.[15]

-

Grind the mixture thoroughly in an agate mortar to ensure a uniform dispersion.

-

Place the mixture in a pellet press die and apply pressure to form a thin, transparent or translucent pellet.[8]

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Acquire a background spectrum of a blank KBr pellet to subtract from the sample spectrum.

-

-

Spectral Interpretation:

-

Identify the characteristic absorption bands. For copper(II) phosphate, expect strong bands corresponding to the P-O stretching and bending vibrations of the phosphate group (typically in the 900-1200 cm⁻¹ and 500-650 cm⁻¹ regions, respectively).[10][11]

-

For the trihydrate form, look for a broad absorption band in the 3000-3600 cm⁻¹ region, corresponding to the O-H stretching vibrations of water molecules.[10]

-

Objective: To visualize the morphology, particle size, and surface structure of the synthesized copper(II) phosphate.

Procedure:

-

Sample Preparation:

-

Disperse a small amount of the copper(II) phosphate powder in a volatile solvent like ethanol and briefly sonicate to break up large agglomerates.[9]

-

Place a conductive carbon adhesive tab on an aluminum SEM stub.

-

Drop-cast a small droplet of the nanoparticle suspension onto the stub and allow the solvent to fully evaporate in a dust-free environment.[5][9]

-

For non-conductive samples, apply a thin conductive coating (e.g., gold, platinum, or carbon) using a sputter coater to prevent sample charging under the electron beam.[9][16]

-

-

Imaging:

-

Mount the prepared stub into the SEM chamber.

-

Apply an appropriate accelerating voltage and working distance to obtain clear images.

-

Capture images at various magnifications to observe the overall morphology and individual particle details.[10]

-

Key Chemical Behaviors and Pathways

Thermal Decomposition

Anhydrous copper(II) phosphate is thermally stable at moderate temperatures but undergoes decomposition at higher temperatures. The decomposition pathway can be influenced by the atmosphere and heating rate. At temperatures above approximately 1000 °C, it is proposed to decompose into copper(II) oxide (CuO) and phosphorus pentoxide (P₂O₅), with the P₂O₅ being volatile. The CuO may further decompose to copper(I) oxide (Cu₂O) at even higher temperatures.[10][14]

Copper(II) phosphate trihydrate loses its water of crystallization upon heating before the decomposition of the anhydrous salt occurs.

Fungicidal Mechanism of Action

Copper(II) phosphate is utilized as a fungicide in agriculture. Its efficacy stems from the release of copper(II) ions (Cu²⁺) in the presence of moisture and acidic conditions on plant surfaces. These ions are toxic to fungal spores and pathogens.

The mechanism is multi-faceted and non-specific, which reduces the likelihood of resistance development. Key actions include:

-

Protein Denaturation: Copper ions bind to sulfhydryl, amino, and carboxyl groups in proteins and enzymes, altering their structure and inactivating them.[17]

-

Disruption of Cellular Processes: The inactivation of essential enzymes disrupts critical metabolic pathways, including respiration.[6]

-

Generation of Reactive Oxygen Species (ROS): Cu²⁺ can be reduced to Cu⁺, which then catalyzes the formation of highly damaging hydroxyl radicals via Fenton-like reactions. This oxidative stress leads to damage of lipids, proteins, and DNA.[6]

-

Membrane Damage: The interaction of copper ions with the cell membrane can compromise its integrity, leading to leakage of cellular contents.

Visualization of Experimental Workflow

The logical progression from synthesis to comprehensive characterization is a critical workflow in materials science. The following diagram illustrates this process for copper(II) phosphate.

// Nodes for the main workflow start [label="Start: Define Synthesis Goal", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; synthesis [label="Synthesis via\nChemical Precipitation", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; isolation [label="Isolation & Purification\n(Filtration & Washing)"]; drying [label="Drying\n(<100°C)"]; product [label="Final Product:\nCu₃(PO₄)₂·3H₂O Powder", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"];

// Nodes for characterization char_step [label="Characterization", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; xrd [label="XRD Analysis\n(Phase, Purity, Size)"]; ftir [label="FTIR Analysis\n(Functional Groups)"]; sem [label="SEM Analysis\n(Morphology, Size)"]; end [label="End: Data Analysis\n& Interpretation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges defining the workflow start -> synthesis; synthesis -> isolation; isolation -> drying; drying -> product; product -> char_step; char_step -> xrd; char_step -> ftir; char_step -> sem; xrd -> end; ftir -> end; sem -> end; } dot Caption: Workflow for copper(II) phosphate synthesis and analysis.

References

- 1. New insights into copper homeostasis in filamentous fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. A Simple Protocol for Sample Preparation for Scanning Electron Microscopic Imaging Allows Quick Screening of Nanomaterials Adhering to Cell Surface - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Proteomic Analysis of Copper Toxicity in Human Fungal Pathogen Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. flinnsci.ca [flinnsci.ca]

- 8. eng.uc.edu [eng.uc.edu]

- 9. researchgate.net [researchgate.net]

- 10. elixirpublishers.com [elixirpublishers.com]

- 11. or.niscpr.res.in [or.niscpr.res.in]

- 12. Sample Preparation – EAS X-Ray Diffraction Laboratory – University of Alberta [cms.eas.ualberta.ca]

- 13. Basics to powder X-ray diffraction: How to achieve high-quality XRD patterns - Q&A | Malvern Panalytical [malvernpanalytical.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. drawellanalytical.com [drawellanalytical.com]

- 16. vaccoat.com [vaccoat.com]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Formation Process of Copper Hydrogen Phosphate Precipitates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive investigation into the formation process of copper hydrogen phosphate (B84403) (CuHPO₄) precipitates. It details the underlying chemical principles, influential experimental parameters, and methodologies for synthesis and characterization, aiming to equip researchers with the knowledge to control and manipulate the precipitation process for various applications.

Introduction

Copper phosphate compounds, including copper hydrogen phosphate, are of significant interest due to their diverse applications, ranging from catalysis and pigments to antimicrobial agents and materials for energy storage. The formation of these precipitates is a complex process governed by a multitude of factors. A thorough understanding of the precipitation mechanism is crucial for synthesizing materials with desired physicochemical properties, such as crystallinity, particle size, and morphology. This guide elucidates the key aspects of CuHPO₄ precipitate formation, providing a foundational resource for researchers in materials science, chemistry, and drug development.

Chemical Principles of Formation

The formation of this compound precipitates primarily involves the reaction between a soluble copper(II) salt and a phosphate source in an aqueous solution. The fundamental chemical equation for the formation of copper(II) phosphate is:

3Cu²⁺(aq) + 2PO₄³⁻(aq) → Cu₃(PO₄)₂(s)[1]

However, the actual precipitate formed is highly dependent on the pH of the solution, which governs the speciation of the phosphate ions (H₃PO₄, H₂PO₄⁻, HPO₄²⁻, and PO₄³⁻). The formation of this compound (CuHPO₄) specifically involves the hydrogen phosphate ion (HPO₄²⁻).

The overall reaction can be generalized as the combination of a copper source and a phosphate source, where the final product is dictated by the reaction conditions.

Key Factors Influencing Precipitate Formation

The characteristics of the resulting copper phosphate precipitate are intricately linked to several experimental parameters. Careful control of these factors is essential for achieving the desired product.

pH of the Solution

The pH of the reaction medium is a critical determinant of the type of copper phosphate species that precipitates. Different pH ranges favor the formation of different compounds:

-

Acidic Conditions (pH 0.3 - 1.4): In this range, the formation of this compound monohydrate (CuHPO₄·H₂O) is favored.[2][3]

-

Slightly Acidic to Neutral Conditions (pH 1.9 - 2.5): As the pH increases, other copper phosphate species, such as octacopper phosphate (Cu₈(HPO₄)₂(PO₄)₄·7H₂O), may begin to form.[2][3]

-

Alkaline Conditions: In alkaline solutions, the formation of copper hydroxide (B78521) phosphate (Cu₂(PO₄)OH) is more likely.[2]

Copper to Phosphate (Cu/P) Molar Ratio

The initial molar ratio of copper to phosphate reactants also plays a crucial role in determining the composition of the final precipitate.

-

Cu/P Ratio of 0.4 - 1.5: This range is conducive to the formation of CuHPO₄·H₂O at appropriate pH levels.[2][3]

-

Cu/P Ratio of 2.0: A higher copper to phosphate ratio can lead to the initial formation of octacopper phosphate, which may subsequently transform into other species over time.[2][3]

Temperature

Temperature influences the reaction kinetics and the crystallinity of the precipitate. While many syntheses are conducted at room temperature, elevated temperatures can be used to promote the formation of specific crystalline phases or to drive the conversion of one phase to another. For instance, hydrothermal synthesis at elevated temperatures can yield well-defined crystalline structures.

Reactant Sources

The choice of copper and phosphate sources can impact the reaction pathway and the purity of the resulting precipitate. Common reactants include:

-

Copper Sources: Copper(II) oxide (CuO), copper(II) nitrate (B79036) (Cu(NO₃)₂), and copper(II) sulfate (B86663) (CuSO₄).

-

Phosphate Sources: Phosphoric acid (H₃PO₄), sodium pyrophosphate (Na₄P₂O₇), and potassium dihydrogen phosphate (KH₂PO₄).

Quantitative Data Summary

The following tables summarize the key quantitative data gathered from various studies on the formation of copper phosphate precipitates.

Table 1: Influence of pH and Cu/P Ratio on Precipitate Formation

| pH Range | Cu/P Molar Ratio | Predominant Precipitate Species | Reference |

| 0.3 - 1.4 | 0.4 - 1.5 | CuHPO₄·H₂O | [2][3] |

| 1.9 - 2.5 | 0.4 - 1.5 | Cu₈(HPO₄)₂(PO₄)₄·7H₂O (OCUP) | [2][3] |

| > 2.5 | Varied | Cu₂(PO₄)OH and other species | [2] |

| Not Specified | 2.0 | Initially Cu₈(HPO₄)₂(PO₄)₄·7H₂O, transforms to Cu₂(PO₄)OH | [2][3] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | CuHPO₄ | [4][5][6] |

| Molar Mass | 159.52 g/mol | [4][6] |

| Crystal System | Rhombohedral | [4][6] |

| Space Group | R3 | [4][6] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound precipitates based on cited literature.

Wet Chemical Precipitation Method

This method involves the direct reaction of soluble copper and phosphate salts in an aqueous solution.

Reactants:

-

Copper(II) Sulfate (CuSO₄)

-

Disodium (B8443419) Hydrogen Phosphate (Na₂HPO₄)

Procedure:

-

Prepare aqueous solutions of copper(II) sulfate and disodium hydrogen phosphate of desired concentrations.

-

Maintain the reaction temperature, for example, at 96°C.[2]

-

Slowly add the disodium hydrogen phosphate solution to the copper(II) sulfate solution while stirring continuously. The rate of addition and stirring speed should be controlled to ensure homogeneity.

-

Monitor and adjust the pH of the suspension to the desired range (e.g., 0.3-1.4 for CuHPO₄·H₂O) using a suitable acid or base.[2][3]

-

Allow the precipitate to age for a specific duration (e.g., 24 hours) to ensure complete reaction and stabilization of the product.[2][3]

-

Separate the precipitate from the solution by filtration or centrifugation.

-

Wash the precipitate several times with deionized water to remove any unreacted ions.

-

Dry the precipitate at an appropriate temperature (e.g., in a desiccator or oven at a low temperature) to obtain the final product.

Solid-State Reaction Method

This method involves the direct reaction of solid precursors at elevated temperatures.

Reactants:

-

Copper(II) Oxide (CuO)

-

Phosphoric Acid (H₃PO₄, 65%)

Procedure:

-

Thoroughly mix copper(II) oxide and 65% phosphoric acid in a mortar for several hours to ensure intimate contact between the reactants.

-

Temper the mixture at 373 K (100 °C) for one week.[7]

-

The resulting product, emerald-green needles of CuHPO₄, can be collected. Further tempering may lead to decomposition.[7]

Characterization of Precipitates

A variety of analytical techniques are employed to characterize the synthesized this compound precipitates:

-

X-ray Diffraction (XRD): To determine the crystalline phase and structure of the precipitate.

-

Scanning Electron Microscopy (SEM): To observe the morphology and particle size of the precipitate.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the compound.

-

Thermogravimetric Analysis (TGA): To study the thermal stability and decomposition behavior of the precipitate.

Visualizations

The following diagrams illustrate the key processes and relationships in the formation of this compound precipitates.

Caption: Experimental workflow for the wet chemical synthesis of this compound.

Caption: Influence of key experimental parameters on the final precipitate characteristics.

References

- 1. Copper(II) phosphate - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Copper(II) hydrogenphosphate, CuHPO4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Copper(II) hydrogenphosphate, CuHPO(4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Visible-Light Photocatalysis Using Copper Phosphate Compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of various copper phosphate (B84403) compounds as efficient visible-light active photocatalysts. The following sections detail the synthesis, characterization, and application of these materials in the degradation of organic pollutants, with a focus on providing actionable experimental protocols and comparative performance data.

Application Notes